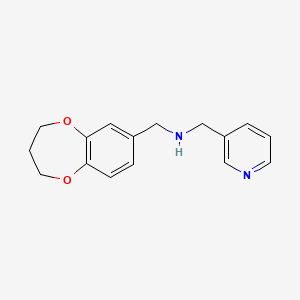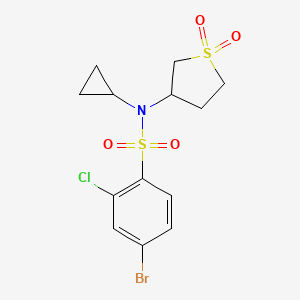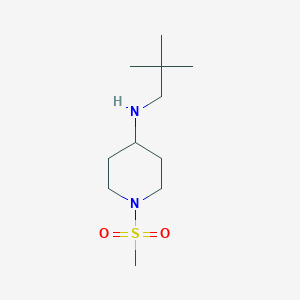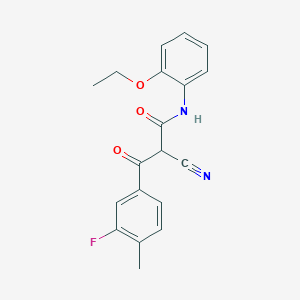
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(pyridin-3-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(pyridin-3-ylmethyl)methanamine, commonly known as "CP-55940," is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of cannabinoids, which are compounds that interact with the cannabinoid receptors in the brain and other parts of the body. CP-55940 has been found to have a high affinity for both CB1 and CB2 receptors, which are the two main types of cannabinoid receptors.
Mechanism of Action
CP-55940 interacts with the CB1 and CB2 receptors in the brain and other parts of the body, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain, inflammation, and immune function. CP-55940 acts as a partial agonist of these receptors, which means that it can activate them to a certain extent but not fully.
Biochemical and Physiological Effects
CP-55940 has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and chemokines. CP-55940 has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, CP-55940 has been found to have anti-convulsant effects, which makes it a potential treatment for epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of using CP-55940 in lab experiments is its high affinity for both CB1 and CB2 receptors, which makes it a potent tool for studying the endocannabinoid system. Another advantage is that CP-55940 has been extensively studied, and its pharmacological properties are well-known. However, one of the limitations of using CP-55940 in lab experiments is that it is a synthetic compound, which means that it may not accurately mimic the effects of natural cannabinoids.
Future Directions
There are several future directions for research on CP-55940. One direction is to study its potential use in the treatment of various medical conditions such as chronic pain, epilepsy, and multiple sclerosis. Another direction is to study its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, future research could focus on developing more potent and selective CB1 and CB2 receptor agonists based on the structure of CP-55940.
Conclusion
CP-55940 is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. CP-55940 interacts with the CB1 and CB2 receptors in the brain and other parts of the body, which are part of the endocannabinoid system. Although there are limitations to using CP-55940 in lab experiments, its pharmacological properties are well-known, and it is a potent tool for studying the endocannabinoid system. There are several future directions for research on CP-55940, including its potential use in the treatment of various medical conditions and the development of more potent and selective CB1 and CB2 receptor agonists.
Synthesis Methods
CP-55940 is synthesized through a multi-step process that involves several chemical reactions. The first step involves the synthesis of 1,3-benzodioxole, which is then converted to 3,4-dihydro-2H-1,5-benzodioxepin. The final step involves the addition of a pyridin-3-ylmethyl group to the 7-position of the benzodioxepin ring.
Scientific Research Applications
CP-55940 has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. CP-55940 has also been studied for its potential use in the treatment of various medical conditions such as chronic pain, epilepsy, and multiple sclerosis.
properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(pyridin-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-14(11-17-6-1)12-18-10-13-4-5-15-16(9-13)20-8-2-7-19-15/h1,3-6,9,11,18H,2,7-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEPJNQTCRTEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNCC3=CN=CC=C3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(pyridin-3-ylmethyl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)

![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)


![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)

![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)


![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)
![1-[2-(1-Benzofuran-2-ylmethylamino)propyl]pyrrolidin-2-one](/img/structure/B7571962.png)